N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH): This compound exhibits inhibitory activity against both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 reverse transcriptase (RT) [, , ]. Research suggests that BBNH might bind to two sites on HIV-1 RT, one being the polymerase non-nucleoside inhibitor binding site and the other potentially located in the RNase H domain []. This dual-site binding mechanism makes BBNH a promising lead compound for developing multisite HIV-1 RT inhibitors.
N-acylhydrazone derivatives: These compounds demonstrate potential as analgesic and anti-inflammatory agents [, ]. For instance, 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones and 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones, both incorporating the N-acylhydrazone moiety, exhibit significant analgesic and anti-inflammatory activities comparable to diclofenac sodium, a standard anti-inflammatory drug [, ].
C-hydrazino-C-carboxycarboranes: These bifunctional compounds, synthesized using di-tert-butyl azodicarboxylate (DBAD), show promise as ligands in the development of boron neutron capture therapy/boron neutron capture synovectomy (BNCT/BNCS) agents and (99m)Tc radiopharmaceuticals [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4